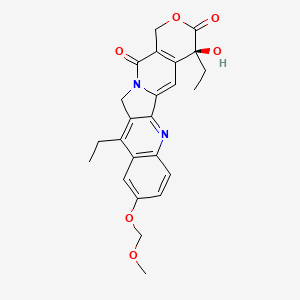

10-O-Methoxymethyl SN-38

Description

Contextualization of SN-38 as a Potent Topoisomerase I Inhibitor

SN-38, or 7-ethyl-10-hydroxycamptothecin, stands as a formidable agent in cancer research. It is the biologically active metabolite of irinotecan (B1672180), a prodrug used in chemotherapy. pharmgkb.orgdrugbank.comiiarjournals.org The conversion of irinotecan to SN-38 occurs in the body through the action of carboxylesterase enzymes. ufl.edu The cytotoxic potency of SN-38 is remarkably high, estimated to be 100 to 1,000 times greater than that of irinotecan itself. wikipedia.orgmdpi.com

The primary mechanism of action for SN-38 is the inhibition of DNA topoisomerase I, a critical nuclear enzyme. pharmgkb.orgdrugbank.comnih.gov Topoisomerase I plays a vital role in DNA replication and transcription by relaxing the supercoiled structure of DNA, a process necessary to prevent lethal strand breaks. pharmgkb.orgufl.edu SN-38 exerts its effect by stabilizing the covalent complex formed between topoisomerase I and DNA. pharmgkb.orgiiarjournals.org This stabilization prevents the enzyme from resealing the single-strand breaks it creates. When the DNA replication machinery encounters this stabilized complex, it leads to the formation of irreversible double-strand breaks, triggering S-phase cell cycle arrest and ultimately leading to programmed cell death, or apoptosis. pharmgkb.orgiiarjournals.orgufl.edunih.gov Its efficacy has been demonstrated against a wide range of tumor cell lines. iiarjournals.orgnih.gov

Rationale for Structural Modification of SN-38 in Drug Discovery

Despite its potent anticancer activity, the direct clinical application of SN-38 is hampered by several significant drawbacks. mdpi.comnih.gov A primary challenge is its poor solubility in water and other pharmaceutically acceptable solvents. drugbank.commdpi.comresearchgate.net This insolubility complicates its formulation and administration.

Furthermore, SN-38 exhibits high systemic toxicity, which can lead to severe side effects. mdpi.comnih.govresearchgate.net Another key issue is the instability of its chemical structure under physiological conditions. The active form of SN-38 contains a lactone ring, which is essential for its topoisomerase I inhibitory activity. ufl.edu At a physiological pH of 7.4, this lactone ring is susceptible to hydrolysis, opening to form an inactive carboxylate structure. drugbank.commdpi.com

These limitations—poor solubility, high toxicity, and structural instability—are the primary drivers for the structural modification of SN-38 in drug discovery. mdpi.comnih.govacs.org The main objectives of these chemical alterations are to:

Improve water solubility: To create formulations that are easier to administer. mdpi.com

Reduce systemic toxicity: To enhance the safety profile of the drug. mdpi.comresearchgate.net

Increase stability: To maintain the active lactone form and ensure the drug reaches its target. nih.gov

Enhance tumor targeting: To increase the concentration of the drug at the tumor site while minimizing exposure to healthy tissues. nih.govmdpi.com

These goals are often pursued through the development of SN-38 prodrugs or by encapsulating the compound in advanced drug delivery systems. nih.govmdpi.com

Significance of 10-O-Substitution in Camptothecin (B557342) Analogues for Research Advancement

The camptothecin scaffold, to which SN-38 belongs, has several positions that can be chemically modified. Structure-activity relationship (SAR) studies have shown that the hydroxyl group at the 10-position of the A-ring is crucial. This -OH group enhances the stability of the drug-DNA-topoisomerase I ternary complex, a key factor in its cytotoxic effect. cabidigitallibrary.org

Given its importance, the 10-hydroxyl group has become a prime target for structural modifications aimed at overcoming the inherent challenges of SN-38. mdpi.comacs.orgnih.gov Introducing substituents at this position, a strategy known as 10-O-substitution, can significantly alter the compound's physicochemical properties. Research has shown that such modifications can lead to derivatives with improved water solubility and enhanced antitumor activity. mdpi.comnih.gov

For instance, the development of prodrugs by attaching amino acids or peptides to the 10-hydroxyl group via a carbamate (B1207046) linkage has yielded compounds with significantly greater in vitro antitumor activities against certain cancer cell lines compared to irinotecan. nih.gov This position is also ideal for attaching linkers that are sensitive to the specific microenvironment of tumors, allowing for targeted drug release. nih.gov

In this context, 10-O-Methoxymethyl SN-38 emerges as a compound of interest. The methoxymethyl ether group at the 10-position acts as a protecting group for the hydroxyl function. usbio.net This modification is designed to improve stability and modulate solubility. The protecting group can be cleaved under specific conditions to release the active SN-38. One study reported the synthesis of a compound incorporating a methoxymethyl ether at the C-10 position, which was then used to create self-assembling micelles for targeted drug delivery. nih.gov This highlights how 10-O-substitution is a key strategy for advancing camptothecin analogues from potent molecules into viable therapeutic candidates.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (4S)-4,11-Diethyl-4-hydroxy-9-(methoxymethoxy)-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | usbio.net |

| Synonyms | 7-Ethyl-10-O-methoxymethyl-10-hydroxycamptothecin; 10-MOM SN-38 | usbio.net |

| CAS Number | 1246815-54-2 | usbio.net |

| Molecular Formula | C₂₄H₂₄N₂O₆ | usbio.net |

| Molecular Weight | 436.46 g/mol | usbio.net |

Table 2: Comparison of In Vitro Antitumor Activity (IC₅₀) of 10-O-Substituted SN-38 Prodrugs and Irinotecan

| Compound | IC₅₀ against HeLa cells (μM) | IC₅₀ against SGC-7901 cells (μM) | Source |

| Irinotecan | 10.32 ± 0.98 | 15.61 ± 1.25 | nih.gov |

| Prodrug 5h | 0.010 ± 0.002 | 0.48 ± 0.05 | nih.gov |

| Prodrug 7c | 0.011 ± 0.001 | 0.51 ± 0.04 | nih.gov |

| Prodrug 7d | 0.012 ± 0.002 | 0.53 ± 0.06 | nih.gov |

| Prodrug 7f | 0.012 ± 0.001 | 0.52 ± 0.05 | nih.gov |

| Prodrugs 5h, 7c, 7d, and 7f are novel compounds synthesized by conjugating specific amino acids or dipeptides to the 10-hydroxyl group of SN-38. This data illustrates the significant increase in potency achieved through 10-O-substitution compared to the parent prodrug, irinotecan. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H24N2O6 |

|---|---|

Molecular Weight |

436.5 g/mol |

IUPAC Name |

(19S)-10,19-diethyl-19-hydroxy-7-(methoxymethoxy)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |

InChI |

InChI=1S/C24H24N2O6/c1-4-14-15-8-13(32-12-30-3)6-7-19(15)25-21-16(14)10-26-20(21)9-18-17(22(26)27)11-31-23(28)24(18,29)5-2/h6-9,29H,4-5,10-12H2,1-3H3/t24-/m0/s1 |

InChI Key |

HZXMVIQBXGZKEB-DEOSSOPVSA-N |

Isomeric SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OCOC |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OCOC |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of Sn 38 Analogues

Effects on Nucleic Acid Synthesis

Inhibition of DNA Synthesis

SN-38, the active compound released from its derivatives, is a potent inhibitor of DNA topoisomerase I, an essential enzyme for relaxing DNA supercoils during replication. nih.govpatsnap.com The mechanism involves SN-38 binding to and stabilizing the complex formed between topoisomerase I and DNA. nih.govpatsnap.com This stabilization prevents the re-ligation of the DNA strand after it has been nicked by the enzyme. patsnap.com

When the DNA replication fork encounters this stabilized ternary complex, it leads to irreversible double-strand breaks. nih.govpatsnap.com These lethal DNA breaks cause an arrest of DNA replication, primarily during the S phase of the cell cycle, which ultimately contributes to the compound's cytotoxic effects. nih.gov Studies have shown that SN-38 can induce DNA damage and chromosomal aberrations through mechanisms that are both dependent on and independent of DNA synthesis. drugbank.com The presence of other agents, such as oxaliplatin (B1677828), can lead to a 3.3-fold increase in SN-38-induced DNA elongation inhibition. mdpi.com

Table 1: Research Findings on SN-38 and DNA Synthesis Inhibition

| Cell Line(s) | Finding |

|---|---|

| Multiple Myeloma (MM.1S, U266, RPMI-8226) | DNA synthesis was inhibited by <20 nmol/L SN-38, with an IC50 at 24 hours observed at <12 nmol/L. |

| Human Colon Cancer (HT29) | Pre-exposure to oxaliplatin enhanced the SN-38-induced S-phase arrest. mdpi.com |

Inhibition of RNA Synthesis

In addition to its well-documented effects on DNA replication, SN-38 also impedes the process of RNA synthesis. The formation of the stable SN-38-topoisomerase I-DNA complex not only interferes with the replication fork but also with the process of transcription. nih.gov This interference can inhibit the synthesis of RNA. One study found that SN-38 inhibits RNA synthesis with an IC50 of 1.3 μM. medchemexpress.com In combination with oxaliplatin, SN-38 demonstrated a longer duration of RNA synthesis inhibition than when used alone. mdpi.com Furthermore, SN-38 has been shown to specifically inhibit the transcription of Nuclear factor erythroid 2-related factor 2 (Nrf2) by decreasing its mRNA level and reducing the binding of RNA polymerase II to the corresponding gene. nih.gov

Cellular Pathways Modulated by SN-38 and its 10-O-Substituted Derivatives

Apoptosis Induction Pathways

The DNA damage induced by SN-38 is a potent trigger for programmed cell death, or apoptosis. patsnap.com Research has demonstrated that SN-38 induces apoptosis in various cancer cell lines, including multi-drug resistant human glioblastoma cells. nih.gov The apoptotic process initiated by SN-38 involves the activation of caspases, which are key proteases in the apoptosis pathway. mdpi.com This leads to downstream events such as the cleavage of poly(ADP-ribose) polymerase (PARP). researchgate.net

Interestingly, the induction of apoptosis by SN-38 is not solely dependent on the p53 tumor suppressor protein. In colon carcinoma cells lacking functional p53, SN-38 treatment led to a G2/M arrest followed by mitotic catastrophe, ultimately resulting in apoptosis. researchgate.net This p53-independent pathway suggests a broader mechanism for inducing cell death in tumors with varying p53 status. researchgate.net

Table 2: Apoptosis Induction by SN-38 in Different Cancer Cell Models

| Cell Line(s) | Key Apoptotic Pathway Findings |

|---|---|

| Human Glioblastoma (GB-1, U-87MG) | SN-38 induced apoptosis confirmed by DNA fragmentation assay and Hoechst 33258 staining. nih.gov |

| Multiple Myeloma (MM.1S) | Cytotoxicity involves c-Jun NH2-terminal kinase (JNK) activation, Fas up-regulation, and PARP cleavage. mdpi.com |

| Colon Carcinoma (HCT116 p53-/-) | Induces a p53-independent mitotic catastrophe leading to apoptosis, characterized by aberrant mitoses and nuclear condensation. researchgate.net |

Autophagy Induction

Autophagy is a cellular process of self-digestion, where cytoplasmic components are degraded and recycled. While it can promote cell death, it often acts as a pro-survival mechanism in cancer cells subjected to chemotherapy. Studies have shown that SN-38 can induce autophagy in triple-negative breast cancer (TNBC) cells. nih.govyoutube.com This was evidenced by a dose-dependent increase in the autophagy marker LC3-II and a decrease in SQSTM1. nih.govyoutube.com

This chemotherapy-induced autophagy is considered a protective response that allows cancer cells to resist the cytotoxic effects of the drug. youtube.com Consequently, inhibiting this autophagic process can sensitize cancer cells to SN-38. When combined with an autophagy inhibitor, SN-38's ability to induce apoptosis and shrink tumors is significantly enhanced compared to treatment with SN-38 alone. nih.govyoutube.com This suggests that the induction of protective autophagy is a key pathway modulated by SN-38 in certain cancer types. youtube.com

Modulation of Immune Responses (e.g., NK cell activation, cytokine secretion)

Recent research has uncovered the immunomodulatory effects of SN-38, particularly its ability to enhance antitumor immune responses. Low, non-cytotoxic concentrations of SN-38 have been found to promote the infiltration of natural killer (NK) cells and CD8+ T cells into the tumor microenvironment. nih.govwikipedia.org

SN-38 can enhance NK cell-mediated cytotoxicity and increase the secretion of important cytokines like interferon-gamma (IFN-γ). nih.govpatsnap.com One of the underlying mechanisms for this is the suppression of the immune checkpoint ligand PD-L1 in tumor cells. nih.govwikipedia.org SN-38 achieves this by increasing the expression of the transcription factor FoxO3a, which in turn reduces the expression of c-Myc and PD-L1. nih.govpatsnap.com By activating NK cells and boosting cytokine secretion, SN-38 can help restore the ability of the immune system to recognize and attack tumor cells. wikipedia.org

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| 10-O-Methoxymethyl SN-38 |

| 5-fluorouracil |

| Camptothecin (B557342) |

| Irinotecan (B1672180) (CPT-11) |

| Oxaliplatin |

| SN-38 (7-ethyl-10-hydroxycamptothecin) |

An extensive search for preclinical data on the specific chemical compound This compound has yielded insufficient information to generate the detailed, data-driven article as requested. The available scientific literature and public databases lack the specific research findings required to populate the outlined sections on its pharmacological and pharmacokinetic properties.

Specifically, the following information could not be located for this compound:

In Vitro Efficacy Data:

Cytotoxicity (IC50 values): No published studies were found that report the half-maximal inhibitory concentration (IC50) of this compound in various non-human cancer cell models.

Cell Proliferation Inhibition: While the compound is likely designed to inhibit cell proliferation, specific studies detailing its effects on cancer cell growth are not publicly available.

Selectivity: There is no available data evaluating the selective cytotoxicity of this compound against cancerous cells versus non-cancerous cells.

In Vivo Pharmacokinetic Data:

ADME Profiles: No animal studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound are available.

Systemic Clearance and Volume of Distribution: Pharmacokinetic parameters such as systemic clearance rates and the volume of distribution in any non-human species have not been reported in the accessible literature.

Due to the absence of this critical preclinical data, it is not possible to construct the requested article while adhering to the required standards of scientific accuracy and detail. Proceeding would involve speculation or the incorrect use of data from the related compound SN-38, which would violate the explicit instructions to focus solely on this compound.

Preclinical Pharmacological and Pharmacokinetic Studies of 10 O Methoxymethyl Sn 38

In Vivo Pharmacodynamics in Preclinical Models

Anti-tumor Efficacy in Non-Human Xenograft ModelsNo studies detailing the anti-tumor efficacy of 10-O-Methoxymethyl SN-38 in any non-human xenograft models were identified.

Adherence to the strict content inclusion and exclusion criteria of the request prevents the use of generalized information about SN-38 or other derivatives as a substitute for data on the specific compound of interest.

Mechanisms of Resistance to Sn 38 and Strategies for Overcoming It

Efflux Pump Mediated Resistance

One of the most common mechanisms of resistance to chemotherapy agents is the increased efflux of the drug from cancer cells, mediated by ATP-binding cassette (ABC) transporters. This process reduces the intracellular concentration of the drug, thereby diminishing its cytotoxic effects.

Role of ABC Transporters (ABCB1, ABCC2, ABCG2)

Several members of the ABC transporter family have been implicated in SN-38 resistance. ABCB1 (also known as P-glycoprotein or MDR1), ABCC2 (MRP2), and particularly ABCG2 (BCRP - Breast Cancer Resistance Protein) are known to transport SN-38 out of cancer cells. gibsononcology.comnih.goveur.nlnih.gov Overexpression of these transporters is frequently observed in cell lines with acquired resistance to SN-38. gibsononcology.comeur.nl

Specifically, ABCG2 has been identified as a primary transporter of SN-38. gibsononcology.comeur.nl Studies have shown a direct correlation between the level of ABCG2 expression and the degree of resistance to SN-38 in various cancer cell lines, including those from colon and lung cancer. gibsononcology.comnih.gov The inhibition of ABCG2 has been shown to restore sensitivity to SN-38 in resistant cells, confirming its crucial role in this resistance mechanism. gibsononcology.com

The modification at the 10-hydroxyl group of SN-38 to a methoxymethyl ether in 10-O-Methoxymethyl SN-38 could potentially alter its interaction with these efflux pumps. It is conceivable that this structural change might reduce its recognition and transport by ABCG2, thereby allowing it to accumulate to effective cytotoxic concentrations within resistant cells. However, without direct experimental evidence, this remains a hypothesis.

| Transporter | Role in SN-38 Resistance | Potential Impact of 10-O-Methoxymethyl Modification |

| ABCB1 (P-gp) | Contributes to SN-38 efflux, leading to reduced intracellular drug concentration. | Unknown, but structural change could potentially decrease its affinity as a substrate. |

| ABCC2 (MRP2) | Involved in the transport of SN-38 and its glucuronidated metabolite (SN-38G). nih.gov | Unknown; modification may affect recognition and transport. |

| ABCG2 (BCRP) | A major transporter responsible for SN-38 efflux and a key mechanism of acquired resistance. gibsononcology.comeur.nl | Hypothetically, the methoxymethyl group could sterically hinder binding to ABCG2, thus overcoming efflux-mediated resistance. |

Alterations in Drug Target (Topoisomerase I)

The cytotoxic effect of SN-38 is mediated through its inhibition of topoisomerase I (Top1), an enzyme essential for relaxing DNA supercoils during replication and transcription. springermedizin.denih.gov Alterations in this enzyme can prevent the drug from effectively binding and inducing DNA damage.

Changes in Topoisomerase I Expression or Activity

A reduction in the expression level of the TOP1 gene or the amount of Top1 protein can lead to SN-38 resistance. eur.nl With less of the target enzyme present, the drug is less effective at inducing lethal DNA damage. Some SN-38 resistant cell lines have been shown to have downregulated Top1 levels. eur.nl Conversely, some studies have found no significant change in Top1 expression in other resistant cell lines, indicating that this is not a universal mechanism of resistance. nih.gov

Elimination of Topoisomerase I Binding Sites

Mutations in the TOP1 gene can also confer resistance. These mutations can alter the structure of the enzyme, reducing the binding affinity of SN-38 or affecting the stability of the drug-enzyme-DNA ternary complex. springermedizin.denih.gov This prevents the drug from trapping the enzyme on the DNA, thus allowing DNA religation to proceed and avoiding the formation of cytotoxic double-strand breaks. springermedizin.de For a novel compound like this compound to be effective against this resistance mechanism, its binding to the mutated Top1 would need to be less affected than that of SN-38.

DNA Repair Pathway Modulation

The formation of the SN-38-Top1-DNA complex leads to DNA single- and double-strand breaks, which, if not repaired, trigger cell death. Enhanced DNA repair capabilities can therefore contribute to drug resistance.

Mismatch Repair (MMR) Mechanisms

The DNA mismatch repair (MMR) system plays a complex role in the cellular response to SN-38. A proficient MMR system can contribute to the cytotoxicity of SN-38 by recognizing the drug-induced DNA damage and signaling for cell cycle arrest and apoptosis. nih.gov Paradoxically, some studies suggest that MMR-deficient cells can exhibit increased resistance to certain DNA damaging agents. However, in the context of SN-38, a functional MMR system appears to enhance cell killing by stabilizing a prolonged cell cycle arrest. nih.gov Therefore, the MMR status of a tumor could influence its sensitivity to SN-38. The effect of this compound would likely also be modulated by the cellular MMR status, but specific data is currently unavailable.

Nucleotide Excision Repair (NER)

While the primary mechanism of SN-38 involves the generation of single-strand breaks that convert to double-strand breaks (DSBs) during DNA replication, the role of DNA repair pathways is critical in mediating resistance. mdpi.comnih.govnih.gov The cellular response to the DNA damage induced by SN-38 is a key determinant of cell fate. Although Homologous Recombination and Non-Homologous End-Joining are the primary pathways for repairing the critical DSBs caused by SN-38, NER's role is generally associated with repairing bulky adducts. However, the complex web of DNA damage response (DDR) means that elevated efficiency in any repair pathway can contribute to a more robust defense against cytotoxic agents. Enhanced global DNA repair capacity allows cancer cells to more effectively manage the DNA lesions created by SN-38 before they become lethal, thus contributing to a resistant phenotype.

Homologous Recombination (HR) and Non-Homologous End-Joining (NHEJ)

The cytotoxicity of SN-38 stems from its ability to stabilize the topoisomerase I (Top1)-DNA cleavage complex, which leads to single-strand breaks that are converted into highly lethal double-strand breaks (DSBs) when a replication fork collides with them. mdpi.comnih.gov Consequently, the cell's ability to repair these DSBs is a primary determinant of resistance. The two major DSB repair pathways are Homologous Recombination (HR) and Non-Homologous End-Joining (NHEJ). nih.gov

Research indicates that mutations generated in irinotecan-resistant cells carry the signatures of DSB repair mechanisms, specifically HR and NHEJ. mdpi.comnih.gov This suggests that the repair of DSBs created by SN-38 is not always perfect and can lead to mutations that prevent Top1 from binding to those sites in the future, gradually reducing the number of potential cleavage sites and conferring resistance. mdpi.com A functional genomics screen identified that depleting genes involved in HR and NHEJ, such as RAD51C, RAD54L, LIG4, and PARP2, sensitizes cells to SN-38, reinforcing the importance of these repair pathways in surviving drug-induced damage. nih.govbiorxiv.org Conversely, cancer cells that can efficiently repair these breaks through either high-fidelity HR or error-prone NHEJ are more likely to survive treatment. nih.gov Studies have also shown that SN-38 can inhibit the HR repair pathway itself, which sensitizes BRCA-proficient ovarian cancer cells to PARP inhibitors, highlighting the intricate relationship between SN-38 and DNA repair machinery. nih.govresearchgate.net

Signaling Pathway Adaptations

Cancer cells can adapt to SN-38 treatment by altering intracellular signaling pathways that govern cell survival, proliferation, and apoptosis. These adaptations can create a cellular environment that is less susceptible to the drug's cytotoxic effects.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cellular processes, and its modification is a key mechanism in SN-38 resistance. nih.gov Specifically, the p38 MAPK pathway has been shown to be involved in irinotecan (B1672180) sensitivity. nih.gov Studies have demonstrated that SN-38-resistant colon adenocarcinoma cell lines display enhanced levels of activated (phosphorylated) p38 MAPK compared to their sensitive parent cells. nih.govaacrjournals.orgnih.gov Treatment with SN-38 can induce the activation of p38 in both sensitive and resistant cells. aacrjournals.orgnih.gov

Further investigation has revealed that the p38α and p38β isoforms are particularly involved in the development of resistance to SN-38. nih.govaacrjournals.org Activation of these isoforms appears to inhibit the cytotoxic effect of SN-38. nih.gov Consequently, inhibiting the p38 pathway is a viable strategy to overcome this resistance. The use of a p38α and p38β inhibitor, SB202190, enhanced the cytotoxic activity of SN-38 and sensitized both sensitive and resistant tumor cells to treatment in xenograft models. nih.govaacrjournals.org This indicates that elevated levels of phosphorylated p38 could serve as a predictive marker for a lack of clinical response to irinotecan, and targeting this pathway may restore drug sensitivity. nih.govaacrjournals.org

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is another critical axis implicated in acquired resistance to SN-38. nih.gov Exposure of tumor cells to SN-38 can lead to the activation of EGFR. nih.gov In SN-38-resistant gastric and colorectal cancer cell lines, an upregulation of EGFR and other members of the HER family (like HER2 and HER3) has been observed. nih.govnih.gov This increased expression of growth factor receptors may be a survival response by tumors exposed to chemotherapy. nih.gov

The activation of EGFR can promote cell proliferation and inhibit apoptosis, thereby counteracting the cytotoxic effects of SN-38. nih.gov This has led to the therapeutic strategy of combining SN-38 with EGFR inhibitors. Studies have shown that EGFR inhibitors like gefitinib (B1684475) and lapatinib (B449) can produce synergistic anti-tumor effects when used with SN-38, specifically in irinotecan-resistant cells. nih.gov This combination significantly increases the levels of apoptosis-related molecules and can reverse resistance. nih.govnih.gov Therefore, the upregulation of EGFR signaling is a key adaptive mechanism of resistance, and its inhibition can re-sensitize resistant cancer cells to SN-38. clinpgx.org

Genetic and Epigenetic Factors in Resistance

Long-term exposure to SN-38 can select for or induce stable genetic and epigenetic changes in cancer cells, leading to a resistant phenotype. These alterations often involve changes in the expression of genes that affect drug transport, metabolism, or the drug's direct target.

One of the most consistently observed changes in SN-38 resistant cell lines is the altered expression of genes encoding for ATP-binding cassette (ABC) transporters. nih.gov Specifically, the gene ABCG2, which encodes the breast cancer resistance protein (BCRP), is frequently upregulated in cells with acquired resistance to SN-38. nih.govspringermedizin.deeur.nl Functional assays have confirmed that BCRP is a key mediator of SN-38 resistance, actively pumping the drug out of the cell and reducing its intracellular accumulation. nih.govspringermedizin.deeur.nl In addition to ABCG2, the expression of multidrug resistance-associated proteins (MRPs) such as MRP1, MRP2, MRP3, and MRP4 has also been found to be overexpressed in some resistant sublines. researchgate.netd-nb.info

Another significant genetic factor is the status of the drug's target, topoisomerase I (Top1), encoded by the TOP1 gene. Down-regulation of Top1 protein expression is a common feature in resistant cell lines, leading to a reduced number of drug targets. springermedizin.deeur.nlnih.gov Furthermore, mutations in the TOP1 gene that affect the drug binding site can also confer resistance. nih.gov

Genome-wide expression analyses have identified numerous differentially expressed genes in resistant cell lines compared to their sensitive counterparts. springermedizin.denih.gov For example, microarray analysis of colon cancer cell lines treated with SN-38 revealed that apoptosis-associated genes were highly affected, with a majority of genes being down-regulated. diva-portal.org

Table 1: Fold Resistance to SN-38 in Various Human Cancer Cell Lines This table summarizes the increase in resistance to SN-38 observed in different cancer cell lines after continuous exposure to the drug. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

| Cell Line (Parental) | Resistant Subline | Fold Increase in Resistance (IC50) | Cancer Type |

| MCF-7 | MCF-7acq | 9-fold | Breast Cancer |

| MDA-MB-231 | MDAacq | 7-fold | Breast Cancer |

| MCF-7 | MCF-7de novo | 14-fold | Breast Cancer |

| MDA-MB-231 | MDAde novo | 95-fold | Breast Cancer |

| HCT116 | HCT116-SN6 | 6-fold | Colorectal Cancer |

| HCT116 | Resistant Clone | 53-fold | Colorectal Cancer |

| T47D | T47D/SN120 | 14.5-fold | Breast Cancer |

| T47D | T47D/SN150 | 59.1-fold | Breast Cancer |

| Data sourced from multiple studies. nih.govspringermedizin.deresearchgate.neteur.nl |

Table 2: Key Genes with Altered Expression in SN-38 Resistant Cell Lines This table highlights genes whose expression is commonly altered in cancer cells that have developed resistance to SN-38, contributing to various resistance mechanisms.

| Gene | Protein Product | Function | Change in Resistant Cells | Consequence |

| ABCG2 | BCRP | Drug efflux pump | Upregulation | Increased drug export, reduced intracellular SN-38 |

| TOP1 | Topoisomerase I | Drug target | Downregulation / Mutation | Reduced target availability, decreased drug binding |

| MRP1-4 | MRPs | Drug efflux pump | Upregulation | Increased drug export |

| EGFR | EGFR | Growth factor signaling | Upregulation | Pro-survival signaling, apoptosis inhibition |

| MAPK14 (p38α) | p38α MAPK | Stress response signaling | Increased Activation | Pro-survival signaling, inhibition of cytotoxicity |

| Information compiled from cited research articles. aacrjournals.orgnih.govnih.govspringermedizin.deresearchgate.net |

Role of MicroRNAs (miRNAs) in Resistance Modulation

MicroRNAs (miRNAs) are small, non-coding RNA molecules that regulate gene expression post-transcriptionally. nih.govbohrium.com They are key regulators in numerous cellular processes and have been closely linked to the pathogenesis of diseases like cancer. eur.nl There is an emerging understanding of the significant role miRNAs play in the development of resistance to chemotherapy. nih.gov In the context of SN-38, miRNAs can modulate resistance by targeting various genes and signaling pathways that influence drug efflux, DNA damage repair, cell cycle, and apoptosis. bohrium.com

Drug resistance in cancer can be intrinsic or acquired after prolonged treatment cycles. nih.gov Studies have shown that cancer cells can develop resistance to SN-38 through various mechanisms, and miRNAs are pivotal in regulating these processes. bohrium.comresearchgate.net A single miRNA can target multiple genes, and its regulatory function can be specific to the tissue type. bohrium.com For instance, some miRNAs function as tumor suppressors, and their downregulation can lead to the overexpression of proteins that confer drug resistance. Conversely, oncogenic miRNAs, or "oncomiRs," can be upregulated, promoting resistance. nih.gov

Several miRNA families and specific miRNAs have been identified as modulators of chemoresistance, with mechanisms that are relevant to the activity of DNA-damaging agents like SN-38. The miR-200 family is essential for regulating the epithelial-mesenchymal transition (EMT), a process associated with cancer progression and drug resistance. eur.nl Other miRNAs, such as miR-21 and miR-214, target the tumor suppressor gene PTEN, thereby influencing the PI3K/Akt signaling pathway, which is crucial for cell survival and resistance. eur.nl Additionally, miR-221 and miR-222 have been implicated in resistance to therapies that induce apoptosis by repressing multiple target genes. eur.nl

Table 1: Examples of MicroRNAs in Chemoresistance Modulation

| miRNA | Target Gene/Pathway | Role in Resistance |

|---|---|---|

| miR-21, miR-214 | PTEN (PI3K/Akt Pathway) | Upregulation can promote cell survival and confer resistance. eur.nl |

| miR-221, miR-222 | Multiple genes including p27Kip1 | Implicated in resistance to apoptosis-inducing therapies. eur.nl |

| miR-200 family | Epithelial-Mesenchymal Transition (EMT) | Regulates EMT, a process linked to drug resistance. eur.nl |

| miR-34a | MET | Can overcome gefitinib resistance by targeting MET in non-small cell lung cancer (NSCLC). nih.gov |

| let-7c, miR-200b | Hedgehog signaling pathway | Upregulation of these tumor-suppressor miRNAs increased response to erlotinib (B232) in NSCLC. nih.gov |

Strategies to Circumvent Resistance in Preclinical Settings

Combination Therapies with Molecularly Targeted Agents

A primary strategy to overcome resistance to SN-38 in preclinical models is the use of combination therapies that pair the topoisomerase I inhibitor with molecularly targeted agents. nih.gov This approach is designed to counteract resistance by simultaneously targeting multiple signaling pathways that cancer cells use to survive. nih.govresearchgate.net Rational combinations can enhance the cytotoxic effects of SN-38, restore drug sensitivity, and prevent the emergence of resistant clones. nih.govaacr.org

One major mechanism of resistance to SN-38 is the upregulation of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as BCRP), which actively pump the drug out of cancer cells. nih.govpreprints.org Preclinical studies have shown that small molecule inhibitors of these transporters, like elacridar (B1662867) and tariquidar, can act synergistically with SN-38 to increase intracellular drug concentration and induce apoptosis in resistant cells. preprints.org

Another successful strategy involves combining SN-38 with inhibitors of the DNA damage response (DDR) pathway. Since SN-38 kills cancer cells by creating DNA strand breaks, cancer cells with robust DDR mechanisms can repair this damage and survive. nih.govresearchgate.net Poly ADP-ribose polymerase (PARP) inhibitors, such as rucaparib (B1680265) and olaparib, block a key DNA repair process. aacr.orgcancer.gov Combining a PARP inhibitor with SN-38 creates a "synthetic lethality" effect, where the two agents together are significantly more effective at killing cancer cells than either agent alone. aacr.orgcancer.gov A clinical trial is investigating the combination of PLX038 (a pegylated form of SN-38) and the PARP inhibitor rucaparib for solid tumors. cancer.gov Other targeted agents explored in combination with SN-38 include immune checkpoint inhibitors and inhibitors of the PI3K/AKT pathway. aacr.orgpreprints.org

Table 2: Preclinical Combination Therapies with SN-38

| Combination Agent | Target/Mechanism | Rationale for Combination |

|---|---|---|

| Rucaparib, Olaparib | PARP (Poly ADP-ribose polymerase) | Induces synthetic lethality by blocking a key DNA repair pathway, enhancing SN-38-induced DNA damage. aacr.orgcancer.gov |

| Elacridar, Tariquidar | ABC Transporters (e.g., ABCG2/BCRP) | Inhibits drug efflux pumps, leading to increased intracellular concentration and retention of SN-38. preprints.org |

| Pazopanib | Receptor Tyrosine Kinases (e.g., VEGFR, PDGFR) | Identified as a highly synergistic combination in machine learning-based screening for breast cancer. researchgate.net |

| Anti-PD1 Antibodies | PD-1 (Immune Checkpoint) | Explored to enhance T cell-based immunotherapy in combination with SN-38's cytotoxic effects. preprints.org |

| BKM120 | PI3K (Phosphoinositide 3-kinase) | Targets the PI3K/AKT survival pathway, which can be activated as a resistance mechanism to DNA-damaging agents. aacr.org |

Novel Drug Delivery Systems to Improve Cellular Uptake

The clinical efficacy of SN-38 is hampered by its poor water solubility, instability of its active lactone ring at physiological pH, and susceptibility to efflux by drug transporters. researchgate.netnih.govnih.gov Novel drug delivery systems are being developed to overcome these limitations by improving the compound's pharmacokinetics, enhancing its delivery to tumor sites, and increasing its cellular uptake. researchgate.netresearchgate.net These nanotechnology-based systems protect SN-38 from degradation, increase its circulation time, and can be designed to target cancer cells specifically. researchgate.net

Liposomal Formulations: Liposomes are well-established biocompatible carriers that can encapsulate hydrophobic drugs like SN-38 within their lipid bilayer. dovepress.com This encapsulation protects the drug from hydrolysis and premature conversion to its inactive form. dovepress.comdovepress.com Studies have developed long-circulating liposomal formulations that improve drug loading and stability. dovepress.com Furthermore, the surface of liposomes can be modified with targeting ligands, such as folate, to enhance uptake by cancer cells that overexpress the corresponding receptor. nih.gov

Polymeric Nanoparticles and Micelles: Polymeric nanoparticles, including those made from materials like poly(lactic-co-glycolic acid) (PLGA), can effectively encapsulate SN-38. nih.gov These systems can improve tumor penetration and cellular uptake. researchgate.net Polymeric micelles are another strategy to improve the solubility and stability of SN-38. Self-assembling micelles have demonstrated significantly greater cytotoxicity against human colorectal cancer cell lines compared to irinotecan. nih.gov

Prodrug and Conjugate Strategies: Another approach involves modifying the SN-38 molecule to create a prodrug with improved properties. nih.govdovepress.com For instance, conjugating a fatty acid to SN-38 creates a more lipophilic prodrug that can be more efficiently loaded into lipid-based nanocarriers like liposomes or self-microemulsifying drug delivery systems (SMEDDS). dovepress.comnih.gov Another innovative strategy is the development of an HSP90 inhibitor-SN-38 conjugate. This conjugate uses the high affinity of cancer cells for HSP90 inhibitors to achieve targeted delivery and selective accumulation of SN-38 within the tumor. nih.gov These various delivery systems aim to maximize the therapeutic potential of SN-38 while minimizing systemic exposure. researchgate.netresearchgate.net

Table 3: Novel Drug Delivery Systems for SN-38

| Delivery System | Key Features | Preclinical Outcome |

|---|---|---|

| Liposomes | Encapsulates SN-38, protecting the active lactone ring and improving stability. dovepress.comdovepress.com Can be surface-modified for targeted delivery. nih.gov | Significantly higher drug loading, more stable lactone form, and improved pharmacokinetics compared to irinotecan. dovepress.com |

| Polymeric Micelles | Self-assembles to encapsulate SN-38, improving solubility. | Showed significantly increased cytotoxicity against colorectal cancer cell lines (HCT-116, HT-29, SW620) versus irinotecan. nih.gov |

| Nanostructured Lipid Carriers (NLCs) | Lipid-based nanoparticles suitable for highly lipophilic drugs; protects the drug from degradation. nih.gov | Demonstrated significantly higher cytotoxicity on glioblastoma cells (U87MG) compared to free SN-38. nih.gov |

| Lipophilic Prodrugs (e.g., SN38-undecanoate) in SMEDDS | Combines a more lipophilic SN-38 prodrug with a self-microemulsifying system. | Enabled effective oral delivery and achieved plasma exposure equivalent to parenteral administration in rats. nih.gov |

| HSP90 Inhibitor-Drug Conjugate (HDC) | Fuses an HSP90 inhibitor to SN-38 for targeted delivery to tumors with high HSP90 expression. nih.gov | Showed selective retention and extended release of active SN-38 within the tumor, leading to potent antitumor effects. nih.gov |

Development and Research on Sn 38 Analogues and Conjugates

Structural Modifications at the C-10 Position for Improved Activity

The hydroxyl group at the C-10 position of SN-38 is a critical site for chemical modification, playing a significant role in the stability and anticancer activity of the parent compound. Altering this functional group is a primary strategy for developing derivatives with improved pharmacological profiles.

Introduction of Various O-Substituents (e.g., fluoroalkyl, fluorobenzoyl, bromobenzoyl)

To address the poor water solubility of SN-38, researchers have developed derivatives by introducing various substituents at the 10-O-position. A study focused on creating 10-O-substituted SN-38 derivatives by adding fluoroalkyl, fluorobenzoyl, or bromobenzoyl groups. Among the synthesized compounds, the 10-O-fluoropropyl-substituted derivative demonstrated significantly improved solubility while retaining substantial biological activity. While other derivatives with fluorobenzoyl or bromobenzoyl groups did not show the same level of solubility enhancement, their cytotoxic activities were comparable to that of the parent SN-38 molecule. These findings highlight that 10-O-modification is a viable strategy for enhancing the druggability of SN-38.

Impact of C-10 Modification on Solubility and Stability

Modifications at the C-10 position are primarily aimed at overcoming the inherent poor solubility and instability of SN-38. The active lactone E-ring of SN-38 is prone to pH-dependent hydrolysis, converting to an inactive carboxylate form at physiological pH (7.4), which diminishes its therapeutic effect.

Modifications at Other Positions (C-9, C-18, C-20) and E-Ring Opening

While the C-10 position is a major focus, other sites on the SN-38 molecule have been targeted for modification to create analogues with novel properties.

Structural modifications at the C-9 position are less common but have yielded compounds with selective cytotoxicity towards cancer cells. By inserting azetidine, pyrrolidine, and piperidine at the C-9 position, researchers developed derivatives that not only inhibit topoisomerase I but also induce DNA alkylation. These compounds showed potent cytotoxicity against a range of human cancer cell lines, comparable to SN-38, but were significantly less toxic to normal cells, with IC50 values enhanced by approximately 200-fold in some cases.

The lactone E-ring is essential for the biological activity of SN-38. Opening this ring generally leads to inactive carboxylates. However, these carboxylates can potentially convert back to the active lactone form in the acidic microenvironment of tumors. Therefore, strategies that ensure the delivery of these E-ring opened carboxylates to tumor tissue are being explored.

Dual Modification Strategies at C-10 and C-20

Simultaneously modifying both the C-10 and C-20 positions of SN-38 is an advanced strategy to develop multifunctional prodrugs. This approach allows for the attachment of different functional moieties, such as tumor-targeting ligands at one position and solubility-enhancing groups at the other. For instance, a fatty acid containing a disulfide bond was used to esterify both the C-10 and C-20 positions, creating a more hydrophobic compound designed for nanoparticle encapsulation. These nanoparticles demonstrated significantly higher in vitro cytotoxicity against pancreatic carcinoma cells and better in vivo tumor growth inhibition compared to irinotecan (B1672180). Such dual modifications are instrumental in creating sophisticated drug delivery systems that can improve solubility, stability, and tumor-targeting capabilities.

Prodrug Design and Strategies

Designing prodrugs is a highly effective strategy to overcome the limitations of SN-38. This approach involves masking the active drug, often by modifying the C-10 hydroxyl group, to improve its pharmacokinetic properties. The prodrug is then designed to release the active SN-38 at the tumor site in response to specific stimuli, such as the tumor microenvironment's unique pH or enzyme profile.

Amino Acid and Dipeptide Conjugates at C-10 Hydroxyl Group

A successful prodrug strategy involves conjugating amino acids or dipeptides to the 10-hydroxyl group of SN-38 via a carbamate (B1207046) linkage. This modification aims to improve water solubility and reduce the side effects associated with irinotecan's 4-piperidinopiperidine moiety. These conjugates are designed to be stable under acidic conditions but to completely convert to active SN-38 in the physiological pH of 7.4 or in human plasma.

Studies have shown that these amino acid and dipeptide prodrugs exhibit significantly greater in vitro antitumor activities against cancer cell lines like HeLa and SGC-7901 compared to irinotecan.

The table below presents the in vitro cytotoxicity (IC50) of various C-10 amino acid and dipeptide conjugates of SN-38 against human cervical carcinoma (HeLa) and human gastric adenocarcinoma (SGC-7901) cell lines.

| Compound | R Group (Amino Acid/Dipeptide) | HeLa IC50 (μM) | SGC-7901 IC50 (μM) |

| Irinotecan | - | 15.34 ± 1.57 | 1.87 ± 0.19 |

| SN-38 | - | 0.005 ± 0.001 | 0.04 ± 0.01 |

| 5a | Gly | 0.09 ± 0.02 | 0.23 ± 0.05 |

| 5b | Ala | 0.08 ± 0.01 | 0.21 ± 0.03 |

| 5c | Val | 0.07 ± 0.01 | 0.19 ± 0.02 |

| 5d | Leu | 0.06 ± 0.01 | 0.17 ± 0.03 |

| 5e | Ile | 0.05 ± 0.01 | 0.15 ± 0.02 |

| 5f | Phe | 0.04 ± 0.01 | 0.13 ± 0.01 |

| 5g | Pro | 0.03 ± 0.01 | 0.10 ± 0.01 |

| 5h | Sar | 0.01 ± 0.003 | 0.06 ± 0.01 |

| 7a | Gly-Gly | 0.08 ± 0.01 | 0.20 ± 0.03 |

| 7b | Gly-Ala | 0.06 ± 0.01 | 0.16 ± 0.02 |

| 7c | Gly-Val | 0.01 ± 0.002 | 0.05 ± 0.01 |

| 7d | Gly-Leu | 0.01 ± 0.003 | 0.05 ± 0.01 |

| 7e | Gly-Ile | 0.03 ± 0.01 | 0.09 ± 0.01 |

| 7f | Gly-Phe | 0.01 ± 0.002 | 0.06 ± 0.01 |

| 7g | Gly-Pro | 0.05 ± 0.01 | 0.14 ± 0.02 |

| Data sourced from Molecules 2014, 19, 19719-19733. |

Notably, the most active compounds demonstrated IC50 values up to 1000 times lower against HeLa cells and 30 times lower against SGC-7901 cells than irinotecan. This prodrug approach not only enhances anticancer activity but also significantly reduces the inhibition of acetylcholinesterase, a side effect associated with irinotecan.

Enzyme-Activated Prodrug Systems

A key strategy in prodrug design for SN-38 involves masking its active functional groups, such as the 10-hydroxyl, with linkages that can be cleaved by enzymes overexpressed in the tumor microenvironment. This approach ensures that the highly cytotoxic SN-38 is released preferentially at the tumor site.

The introduction of a methoxymethyl ether at the C-10 position of SN-38 creates a prodrug that can be activated by specific tumor-associated conditions. While the precise enzymatic cleavage of a 10-O-methoxymethyl group is a subject of ongoing investigation, the general principle relies on enzymes capable of ether hydrolysis. Another prominent example of this strategy involves linkers that are sensitive to glutathione (B108866) (GSH), a substance found in high concentrations within tumor cells. For instance, a prodrug named DNS-SN38 was synthesized by covalently attaching a 2,4-dinitrobenzene sulfonyl (DNS) group to the 10'-OH of SN-38, which acts as a GSH-sensitive trigger for drug release. rsc.org

Furthermore, systems have been developed where SN-38 prodrugs are activated by enzymes like carboxylesterase (CE) or cathepsin B, which are often upregulated in cancer cells. nih.gov Cathepsin B, a lysosomal protease, is a particularly popular target for linker cleavage in both antibody-drug conjugates (ADCs) and other prodrug systems. nih.govresearchgate.netacs.org These enzyme-activated systems are designed to remain stable in systemic circulation, thereby reducing off-target toxicity, and to release the active SN-38 payload only upon reaching the tumor, leading to a more targeted and effective therapeutic outcome. nih.gov

Polymer and Nanoparticle Conjugates of SN-38

To overcome the inherent poor solubility and instability of SN-38, researchers have focused on its incorporation into polymer and nanoparticle-based delivery systems. nih.gov These nanocarriers protect SN-38 from premature degradation and conversion to its inactive carboxylate form in the bloodstream. nih.gov By encapsulating or conjugating SN-38 and its analogues, these formulations enhance the drug's circulation time, allowing for greater accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. zju.edu.cn

The effectiveness of a nanoparticle-based drug delivery system is significantly influenced by its drug loading capacity. High drug loading is crucial for delivering a therapeutically relevant concentration of the drug to the tumor site. Various nanoparticle platforms have been developed for SN-38, each demonstrating different loading efficiencies.

For example, human serum albumin–polylactic acid (HSA-PLA) nanoparticles have achieved a high drug loading capacity of 19% w/w for SN-38. nih.gov Self-associating polymeric micelles have also shown promise, with loading contents reaching up to 12.03% w/w. nih.gov Other innovative approaches include disulfide bond-based nanoassemblies with a remarkable drug loading efficiency of 87.5% and inorganic-organic hybrid nanoparticles (IOH-NPs) that can carry a total drug load of 63 wt%, of which 33 wt% is SN-38. tandfonline.comrsc.org These advancements highlight the versatility of nanotechnology in creating stable and high-capacity carriers for hydrophobic drugs like SN-38.

| Nanoparticle Type | Drug Loading Efficiency (% w/w) | Reference |

| HSA-PLA Nanoparticles | 19% | nih.gov |

| mPEO-b-PCCL Polymeric Micelles | 12.03% | nih.gov |

| mPEO-b-PBCL Polymeric Micelles | 11.47% | nih.gov |

| OEG-SN38 Nanoparticles | 36% | zju.edu.cn |

| Nanostructured Lipid Carriers (NLCs) | 9.5% | nih.gov |

| Biotin-Targeted PLGA NPs | 7.96% | tandfonline.com |

| SNSS Nanoassemblies | 87.5% | tandfonline.com |

| IOH-NPs (SN-38 component) | 33% | rsc.org |

Nanoparticulate formulations have been shown to significantly enhance the therapeutic efficacy of SN-38. By improving solubility and stability, these systems lead to superior cytotoxic effects in cancer cells compared to the parent drug or its prodrug, irinotecan. researchgate.net

In vitro studies consistently demonstrate that SN-38 delivered via nanoparticles exhibits lower half-maximal inhibitory concentration (IC50) values across various cancer cell lines. For instance, HSA-PLA nanoparticles loaded with SN-38 showed IC50 values ranging from 0.001 to 0.494 µM, which are substantially lower than those for irinotecan. nih.gov Similarly, SN-38 nanocrystals (SN-38/NCs-A) were significantly more potent against MCF-7, HT1080, and HepG2 cells than an SN-38 solution. dovepress.com In vivo studies in tumor-bearing mouse models have corroborated these findings, showing that nanoparticle formulations lead to enhanced tumor accumulation and significant inhibition of tumor growth compared to conventional formulations. nih.govresearchgate.net

| Formulation | Cell Line | IC50 Value | Reference |

| HSA-PLA (SN-38) | Various | 0.001–0.494 µM | nih.gov |

| Irinotecan (CPT-11) | Various | 6.37–265.04 µM | nih.gov |

| SN-38/NCs-A | MCF-7 | 0.031 µg/mL | dovepress.com |

| SN-38 Solution | MCF-7 | 0.708 µg/mL | dovepress.com |

| SN-38/NCs-A | HT1080 | 0.046 µg/mL | dovepress.com |

| SN-38 Solution | HT1080 | 0.104 µg/mL | dovepress.com |

| SN-38/NCs-A | HepG2 | 0.076 µg/mL | dovepress.com |

| SN-38 Solution | HepG2 | 0.683 µg/mL | dovepress.com |

| OEG-SN38 Nanoparticles | SKOV-3 | 0.032 µg/mL | zju.edu.cn |

| Irinotecan (CPT-11) | SKOV-3 | 6.53 µg/mL | zju.edu.cn |

| NLC-SN38 (72h) | U87MG | 0.06 µg/mL | nih.gov |

| Free SN38 (72h) | U87MG | 0.38 µg/mL | nih.gov |

| mPEO-b-PCCL/SN-38 | HCT116 | 0.04 µM | nih.gov |

| Biotin-Targeted SN-38 NPs (48h) | 4T1 | 0.31 µM | tandfonline.com |

| Free SN-38 (48h) | 4T1 | 0.55 µM | tandfonline.com |

| Chol-SN38 | MC38 | 10.75 µM | acs.org |

| Irinotecan | MC38 | 93.32 µM | acs.org |

| IOH-NPs (SN-38/FdUMP) | KPC | 11.0 nM | rsc.org |

Antibody-Drug Conjugates (ADCs) with SN-38 Payloads

Antibody-drug conjugates (ADCs) represent a highly targeted approach to cancer therapy, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload like SN-38. nih.gov By linking SN-38 to an antibody that recognizes a tumor-specific antigen, the drug can be delivered directly to cancer cells, thereby increasing the therapeutic window and reducing systemic exposure and associated toxicities. nih.gov

The linker is a critical component of an ADC, connecting the antibody to the SN-38 payload and influencing the ADC's stability, pharmacokinetics, and mechanism of action. Linkers are broadly categorized as cleavable or non-cleavable. For SN-38 ADCs, cleavable linkers are predominantly used to ensure the payload is released in its active form inside or near the target cancer cell. njbio.com

The 10-OH group of SN-38 is a common site for linker attachment, often through an ether or carbonate bond. nih.govresearchgate.net A novel strategy involves connecting a Cathepsin B (CTSB)-sensitive linker directly to the 10-OH group via an ether bond, which has been shown to create structurally stable conjugates with efficient payload release. researchgate.netnih.gov Cathepsin B is a lysosomal protease that is often overexpressed in tumor cells, making it an excellent trigger for drug release. acs.org Linkers containing dipeptide sequences like valine-citrulline (Val-Cit) or valine-alanine (Val-Ala) are specifically designed to be cleaved by this enzyme. mdpi.com

Another important release mechanism is pH sensitivity. Linkers containing carbonate or hydrazone groups can be designed to be stable at the physiological pH of blood (7.4) but hydrolyze in the more acidic environment of lysosomes (pH 4.5-5.0) or the tumor microenvironment. nih.govnjbio.com This acidic environment also favors the active, closed-lactone form of SN-38. nih.gov The strategic design of linker chemistry is paramount to ensure the ADC remains intact in circulation and releases the potent SN-38 payload only upon reaching its target. researchgate.net

The antibody component of an ADC provides its targeting capability. By selecting an antibody that binds to a protein, or antigen, that is highly expressed on the surface of cancer cells but has limited expression on healthy cells, the SN-38 payload can be delivered with high precision.

A prominent target for SN-38 ADCs is the Trophoblast Cell-Surface Antigen 2 (TROP-2), which is overexpressed in a wide range of epithelial cancers. researchgate.net Sacituzumab govitecan, an approved ADC, utilizes a humanized anti-TROP-2 antibody to deliver SN-38. nih.gov Another well-studied target is the Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (CEACAM5), which is highly expressed in colorectal cancer. nih.gov Labetuzumab govitecan is an ADC that targets CEACAM5 to deliver its SN-38 payload. researchgate.netnih.gov The process begins with the ADC binding to the target antigen on the cancer cell surface, followed by internalization of the ADC-antigen complex. Once inside the cell, typically within lysosomes, the linker is cleaved, releasing SN-38 to exert its cytotoxic effect by inhibiting topoisomerase I. nih.gov This targeted delivery mechanism allows for a high concentration of the drug at the tumor site, enhancing efficacy while minimizing damage to normal tissues. nih.gov

Analytical Methodologies for the Detection and Quantification of 10 O Methoxymethyl Sn 38

Chromatographic Techniques

No published HPLC methods were found for 10-O-Methoxymethyl SN-38.

For the related compound SN-38, HPLC methods often utilize a C18 reversed-phase column with a mobile phase consisting of an acidic buffer and an organic solvent like acetonitrile. Detection is typically performed using UV absorbance. A similar approach would likely serve as a starting point for developing a method for this compound, though optimization of the mobile phase composition and gradient would be necessary to achieve adequate resolution.

No published nLC-MS/MS methods were found for this compound.

Nanoflow LC-MS/MS offers high sensitivity for analyzing minute quantities of substances in complex biological samples, making it suitable for spatially resolved quantification in tissues. For SN-38, nLC-MS/MS has been used to study its distribution in tumor spheroids. A method for this compound would require careful optimization of the nanoflow chromatography and the MS/MS parameters, including precursor and product ion selection.

Spectrometric Methods

No specific UV detection parameters have been established for this compound.

The UV spectrum of this compound would need to be determined to identify the optimal wavelength for detection, which may differ from that of SN-38.

No mass spectrometric data for this compound is available in the reviewed literature.

For quantification by MS, typically in conjunction with LC, the precursor ion (the protonated or sodiated molecule, [M+H]+ or [M+Na]+) and stable product ions would need to be identified through infusion experiments or in-source fragmentation.

Method Validation Parameters for Research Applications

No method validation data for this compound is available.

Any analytical method developed for research applications would need to be validated to ensure its reliability. Key validation parameters include:

Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components.

Linearity and Range: The concentration range over which the method is accurate and precise.

Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Sensitivity, Linearity, Accuracy, Precision, and Robustness

There is no specific data available in the public domain detailing the sensitivity, linearity, accuracy, precision, and robustness of an analytical method validated for this compound. Establishing these parameters is a critical component of method validation as per regulatory guidelines.

Sensitivity would define the lowest concentration of this compound that can be reliably detected.

Linearity would be determined by analyzing a series of standard solutions of this compound across a defined concentration range to demonstrate a proportional response.

Accuracy would be assessed by comparing the measured concentration of this compound in a sample to its known true concentration.

Precision would be evaluated at different levels (intra-day, inter-day) to demonstrate the repeatability and reproducibility of the method.

Robustness would involve deliberately introducing small variations to the method parameters (e.g., pH of the mobile phase, column temperature) to assess its reliability under normal usage conditions.

Without experimental data from studies on this compound, a data table for these parameters cannot be constructed.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Specific values for the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for this compound have not been published.

The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable accuracy and precision.

The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.

These values are fundamental for any quantitative analytical method and would need to be experimentally determined during the validation of a method for this compound.

A data table for LOD and LOQ values cannot be provided due to the absence of published research.

Future Directions and Emerging Research Avenues for 10 O Methoxymethyl Sn 38

Rational Design of Novel C-10 Modified SN-38 Analogues with Enhanced Profiles

The hydroxyl group at the C-10 position of SN-38 is crucial for its interaction with the topoisomerase I-DNA complex and plays a significant role in its anticancer activity. nih.gov This position is a prime target for chemical modification to create prodrugs or analogues with improved physicochemical and pharmacological properties. The introduction of a methoxymethyl ether at the C-10 position, creating 10-O-Methoxymethyl SN-38, is a strategic modification aimed at enhancing the compound's profile. nih.gov

Future research will likely focus on a systematic exploration of various substitutions at the C-10 position to identify analogues with an optimal balance of stability, solubility, and therapeutic activity. For instance, the introduction of fluoroalkyl, fluorobenzoyl, or bromobenzoyl groups at the 10-O-position has been shown to improve solubility and in vivo antitumor activity. nih.gov One such derivative, a 10-O-fluoropropyl-substituted compound, exhibited a 17-fold increase in solubility compared to SN-38. nih.gov

A promising approach involves the synthesis of dual-functional molecules. For example, a compound was synthesized with a methoxymethyl ether at the C-10 position and an arginine-glycine-aspartic acid-lysine (RGDK) peptide at the C-20 position. nih.gov This rationally designed molecule could target the neuropilin-1 receptor and was responsive to glutathione (B108866) (GSH), demonstrating the potential of multi-functional C-10 modified analogues. nih.gov

Computational Chemistry and Molecular Modeling in Design

Computational chemistry and molecular modeling are indispensable tools in the rational design of novel drug candidates. These techniques can predict how modifications to the SN-38 scaffold will affect its interaction with its biological target, topoisomerase I. By simulating the binding of various C-10 modified analogues, researchers can prioritize the synthesis of compounds with the highest predicted affinity and activity.

Molecular modeling studies can elucidate the geometry of the molecular complex formed between SN-38 derivatives and nicked DNA, providing insights into the mechanism of action. mdpi.com For instance, Nuclear Magnetic Resonance (NMR) spectroscopy and molecular modeling have been used to study the interaction of SN-38 derivatives with a model nicked DNA decamer, mimicking the target of Topoisomerase I inhibitors. researchgate.net Such studies can guide the design of new analogues, including 10-O-alkoxy derivatives like this compound, by predicting their binding modes and potential for stabilizing the topoisomerase I-DNA cleavage complex.

Advanced Delivery Systems for Targeted Research Applications

The therapeutic efficacy of SN-38 and its analogues, including this compound, can be significantly enhanced through the use of advanced delivery systems. These systems aim to improve the drug's solubility, protect it from degradation, and deliver it specifically to tumor tissues, thereby reducing systemic toxicity.

Nanoparticle-based delivery systems have shown considerable promise. For example, SN-38 has been successfully encapsulated in ultrasmall-sized (under 100 nm) biodegradable poly(lactide)-poly(ethylene glycol) based nanoparticles. nih.govnih.gov These nanoparticles demonstrated superior efficacy compared to irinotecan (B1672180) in a mouse model of neuroblastoma, with significantly higher concentrations of SN-38 accumulating in the tumors. nih.govnih.gov Similarly, liposomal formulations of SN-38 have been developed to overcome its poor solubility and have shown improved biodistribution and reduced toxicity. dovepress.com

A noteworthy development is a compound featuring a methoxymethyl ether at the C-10 position of SN-38, which can self-assemble into stable micelles with a hydrodynamic diameter of approximately 110 nm. nih.gov This formulation prolonged the plasma retention time and enhanced tumor accumulation of the compound. nih.gov

Smart Drug Delivery Systems with Stimuli-Responsive Release

Smart drug delivery systems are designed to release their payload in response to specific stimuli present in the tumor microenvironment, such as changes in pH, redox potential, or the presence of specific enzymes. This targeted release mechanism can significantly improve the therapeutic index of the encapsulated drug.

For C-10 modified SN-38 analogues, stimuli-responsive release is a key area of investigation. Prodrugs have been designed to release SN-38 in response to the hypoxic conditions often found in solid tumors. nih.gov Other approaches have utilized the high levels of hydrogen peroxide or esterases in cancer cells to trigger drug release. nih.gov The aforementioned C-10-methoxymethyl SN-38 analogue, which also incorporates a peptide at the C-20 position, was designed to be responsive to the high intracellular concentrations of glutathione (GSH). nih.gov This redox-responsive release is a promising strategy for achieving tumor-selective drug delivery.

Investigation of SN-38 Analogues in Overcoming Specific Resistance Mechanisms

Drug resistance is a major obstacle in cancer chemotherapy. Resistance to SN-38 can arise through various mechanisms, including the upregulation of drug efflux pumps like ABCG2/BCRP, downregulation of the target enzyme topoisomerase I, and alterations in cellular pathways that lead to apoptosis. nih.goveur.nlmdpi.com

The development of novel SN-38 analogues, such as those modified at the C-10 position, offers a potential strategy to circumvent these resistance mechanisms. For instance, SN-38 resistant cell lines have been shown to remain sensitive to non-camptothecin topoisomerase I inhibitors, suggesting that structurally distinct compounds may be effective in resistant tumors. nih.gov By altering the chemical structure of SN-38, it may be possible to create analogues that are not recognized by efflux pumps or that can effectively inhibit mutated forms of topoisomerase I.

Furthermore, nanoparticle formulations of SN-38 have been shown to be effective in overcoming resistance. The encapsulation of SN-38 within nanoparticles can protect it from efflux pumps and enhance its intracellular concentration, thereby increasing its cytotoxicity in resistant cells.

Exploration of Novel Biological Targets and Pathways Influenced by this compound

While the primary target of SN-38 is topoisomerase I, leading to DNA damage and cell death, there is growing interest in understanding the broader biological effects of SN-38 and its analogues. medchemexpress.com It is plausible that modifications at the C-10 position could alter the compound's interaction with other cellular components, leading to novel biological activities.

Future research should aim to identify and characterize these off-target effects. For example, studies have shown that SN-38 can enhance the efficacy of anti-PD-1 therapy in head and neck squamous cell carcinoma, suggesting an interplay with the immune system. nih.gov Investigating whether this compound shares or expands upon these immunomodulatory properties could open up new therapeutic applications.

Additionally, exploring the interaction of C-10 modified analogues with other cellular targets beyond topoisomerase I could reveal new mechanisms of action and potential combination therapies. The use of bifunctional molecules, which link SN-38 to a targeting ligand for a specific receptor, is an emerging strategy to direct the drug to cancer cells and potentially engage novel pathways. youtube.com

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a powerful toolkit for gaining a comprehensive understanding of the mechanisms of action and resistance of anticancer drugs. researchgate.net The application of these technologies to the study of this compound and other C-10 modified analogues will be crucial for their future development.

Metabolomics studies have already been employed to characterize the organ-specific toxicity of SN-38, revealing significant metabolic disturbances in various tissues. nih.govresearchgate.net This approach can be used to assess the metabolic impact of this compound and identify biomarkers of its efficacy and toxicity. Pharmacometabolomics can also provide insights into the mechanism of action of irinotecan and SN-38 by analyzing the metabolic profiles of patients undergoing treatment. nih.gov

Development of Advanced Preclinical Models for Efficacy and Pharmacokinetic Research

A comprehensive review of available scientific literature and databases reveals a significant gap in the preclinical evaluation of the specific chemical compound This compound . While extensive research has been conducted on its parent compound, SN-38, and various formulations thereof, specific data on the efficacy and pharmacokinetic profile of this compound in advanced preclinical models is not publicly available.

The development and utilization of sophisticated preclinical models are crucial steps in the drug development pipeline, providing essential insights into a compound's potential therapeutic value and its behavior in a biological system. For a novel derivative like this compound, future research would necessitate the use of such models to characterize its anti-cancer properties and pharmacokinetic parameters.

Advanced preclinical models that would be instrumental in evaluating this compound include:

Patient-Derived Xenografts (PDXs): These models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, offer a more clinically relevant platform to assess efficacy. They better recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts.

Genetically Engineered Mouse Models (GEMMs): GEMMs are designed to mimic the genetic alterations found in human cancers, providing a powerful tool to study tumor development in an immunocompetent setting and to evaluate the response to targeted therapies.

Organoid Cultures: Three-dimensional organoid cultures derived from patient tumors can serve as an in vitro platform for high-throughput screening of drug efficacy and for studying mechanisms of action in a system that closely resembles the original tumor architecture.

Pharmacokinetic studies in relevant animal models, such as mice and rats, would also be a critical area of future investigation. These studies would aim to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, providing data on its bioavailability, half-life, and potential for accumulation in tissues.

Given the current lack of published data, the scientific community awaits research initiatives to undertake these crucial preclinical evaluations. Such studies will be fundamental in determining whether this compound offers any advantages over existing camptothecin (B557342) analogs and if it warrants further development as a potential cancer therapeutic.

Q & A

Q. What is the mechanism of action of SN-38 as a DNA topoisomerase I inhibitor, and how does its structure influence potency?

SN-38 exerts cytotoxicity by stabilizing the covalent complex between DNA topoisomerase I and DNA, inducing lethal double-strand breaks during replication. Its 10-hydroxyl group is critical for binding to the enzyme-DNA complex, while the methoxymethyl modification at the 10-O position may enhance stability or bioavailability . Experimental validation typically involves in vitro topoisomerase I relaxation assays and cell viability studies using colorectal or glioblastoma models .

Q. How is SN-38 metabolically activated from irinotecan (CPT-11), and what factors influence interpatient variability in conversion efficiency?

SN-38 is generated via carboxylesterase-mediated cleavage of irinotecan’s carbamate bond. Key enzymes include carboxylesterases 1/2 (CES1/2), with conversion rates <10% in humans, contributing to variability. Methodological approaches to assess this include LC-MS/MS quantification of SN-38 and its glucuronide (SN-38G) in plasma, accounting for in-source fragmentation artifacts during analysis .

Q. What analytical methods are recommended for quantifying SN-38 and its metabolites in biological matrices?

Reverse-phase HPLC and UPLC-MS/MS are gold standards. Key considerations:

- Use deuterated internal standards (e.g., SN-38 D3) to correct for matrix effects .

- Optimize chromatographic conditions to resolve SN-38 from in-source fragments of irinotecan, APC, and SN-38G (retention time: ~4.6–5.2 min) .

- Validate recovery rates (>95%) using protein precipitation or acid hydrolysis for antibody-conjugated SN-38 .

Advanced Research Questions

Q. How can intratumoral distribution of SN-38 be modeled to optimize polymeric depot delivery systems?

Fluorescence imaging and 3D reconstruction are critical for mapping SN-38 distribution in xenograft models (e.g., U-87MG glioblastoma). Key steps:

- Use self-fluorescent properties of SN-38 for real-time tracking .

- Compare single vs. multiple depot injections to assess dose-density effects on tumor penetration .

- Validate with microdialysis using hydroxypropyl-β-cyclodextrin (HPBCD) to enhance hydrophobic SN-38 recovery (>70% with 10% HPBCD in perfusate) .

Q. Why do contradictory results arise in SN-38’s apoptotic vs. cytostatic effects across studies, and how can experimental variables be controlled?

Discrepancies stem from cell type-specific responses and assay endpoints. For example:

- In HT-29 colorectal cancer, SN-38 enhances radiation sensitivity via G2/M arrest, not apoptosis (trypan blue/flow cytometry) .

- In B-cell malignancies, antibody-SN-38 conjugates induce caspase-3 activation but require Ki67 scoring to differentiate cytostatic effects .

- Standardize treatment duration, SN-38 lactone/carboxylate equilibrium (pH-dependent), and hypoxia conditions (HIF-1α modulation) .

Q. What strategies mitigate SN-38 glucuronidation-mediated resistance, and how are UGT1A1 inhibitors evaluated preclinically?

SN-38G formation by UGT1A1 reduces efficacy and increases gastrointestinal toxicity. Approaches include:

- Co-administering UGT1A1 inhibitors (e.g., atazanavir) in patient-derived xenografts .

- Using antibody-drug conjugates (ADCs) like sacituzumab govitecan, where SN-38 remains protected from glucuronidation (AUC tumor:blood ratio = 20–40x vs. irinotecan) .

- Validate via in vitro glucuronidation assays with human liver microsomes and LC-MS/MS quantification .

Q. How do antibody-SN-38 conjugates improve pharmacokinetics compared to irinotecan, and what metrics define therapeutic advantage?

ADCs (e.g., IMMU-132) demonstrate:

Q. What experimental designs validate SN-38 as a radiosensitizer, and how is HIF-1α inhibition mechanistically linked?

Key methodologies:

- Combine SN-38 (0.25–2 µM) with radiation (4 Gy) in clonogenic assays .

- Measure HIF-1α suppression via Western blot (hypoxia-inducible conditions) and downstream targets (VEGF, Glut1) .

- Correlate with cell-cycle arrest (flow cytometry: S/G2-M phase accumulation) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.